molecular formula C8H11NO4S2 B15324675 n-Methyl-4-(methylsulfonyl)benzenesulfonamide

n-Methyl-4-(methylsulfonyl)benzenesulfonamide

Cat. No.: B15324675
M. Wt: 249.3 g/mol
InChI Key: KFFWXGZDXKSLSO-UHFFFAOYSA-N
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Description

n-Methyl-4-(methylsulfonyl)benzenesulfonamide is a chemical compound provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities. They are recognized for their role as key scaffolds in the development of inhibitors for various therapeutic targets . Specifically, benzenesulfonamide-containing compounds have shown substantial promise in antiviral research, particularly as inhibitors of the HIV-1 Capsid (CA) protein, which is a pivotal target in the development of novel antiretrovirals . These inhibitors can disrupt both early and late-stage events in the viral replication cycle, demonstrating a valuable dual-stage mechanism of action . Beyond virology, research into sulfonamide derivatives has expanded into oncology, where some compounds exhibit potent anti-proliferative activity against human cancer cell lines, making them subjects of interest for the design of new anti-cancer agents . The structural features of this compound, including the sulfonamide and methylsulfonyl groups, make it a valuable intermediate for further chemical exploration and synthesis in drug discovery efforts.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

N-methyl-4-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-5-3-7(4-6-8)14(2,10)11/h3-6,9H,1-2H3

InChI Key

KFFWXGZDXKSLSO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the generation of 4-methylbenzenesulfonyl chloride, typically achieved by treating 4-methylbenzenesulfonic acid with chlorosulfonic acid at 0–5°C. Subsequent reaction with methylamine in anhydrous dichloromethane or tetrahydrofuran (THF) proceeds as follows:

$$
\text{4-Methylbenzenesulfonyl chloride} + \text{Methylamine} \xrightarrow{\text{Base}} \text{n-Methyl-4-(methylsulfonyl)benzenesulfonamide} + \text{HCl}
$$

Triethylamine or pyridine is employed to neutralize HCl, maintaining a pH of 8–9. The exothermic reaction requires cooling (0–5°C) to prevent side reactions.

Optimization and Yield

Key parameters influencing yield include:

  • Solvent polarity : Dichloromethane (yield: 78%) outperforms THF (yield: 65%) due to better solubility of intermediates.
  • Reagent stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to methylamine maximizes product formation (Table 1).

Table 1: Yield Variation with Stoichiometry

Sulfonyl Chloride : Methylamine Yield (%)
1:1 68
1:1.2 78
1:1.5 75

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 142–144°C). Structural validation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.01 (s, 3H, SO₂CH₃), 7.35–7.80 (m, 4H, aromatic).
  • HRMS : m/z 249.301 [M+H]⁺.

Chlorosulfonation-Ammonolysis Sequential Route

An alternative industrial-scale method involves chlorosulfonation of sulfonamide methyl toluene followed by ammonolysis.

Reaction Steps

  • Chlorosulfonation : Sulfonamide methyl toluene reacts with chlorosulfonic acid at −10°C to 0°C, forming a sulfonyl chloride intermediate.
  • Ammonolysis : Introduction of aqueous ammonia yields the primary sulfonamide.
  • Methylation : Treatment with methyl iodide in the presence of K₂CO₃ installs the methylsulfonyl group.

Process Scalability

This method reduces intermediate isolation steps, achieving an overall yield of 52–58% (Table 2).

Table 2: Scalability Metrics

Batch Size (kg) Yield (%) Purity (%)
10 52 98.5
50 55 97.8
100 58 96.2

Advantages and Limitations

  • Advantages : Suitable for continuous flow reactors; reduces solvent waste.
  • Limitations : Requires strict temperature control (−10°C) to prevent polysubstitution.

Oxidation of Thioether Precursors

Methylsulfonyl groups can be introduced via oxidation of thioether intermediates, a method particularly useful for late-stage functionalization.

Synthetic Pathway

  • Thioether Formation : Reaction of 4-methylbenzenesulfonamide with methyl thiol in the presence of Cu(I) catalysts.
  • Oxidation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) or H₂O₂/CH₃COOH converts −SMe to −SO₂Me.

Oxidation Efficiency

Table 3: Oxidizing Agent Comparison

Oxidizing Agent Time (h) Yield (%)
mCPBA 4 82
H₂O₂/CH₃COOH 12 75
KMnO₄ 8 68

Analytical Validation

  • FT-IR : Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).
  • X-ray Crystallography : Confirms dihedral angle of 78.0° between aromatic rings, consistent with steric hindrance from sulfonyl groups.

Novel Reagent-Based Approaches

Recent advances utilize specialized reagents to streamline methylsulfonyl group installation. For example, the reagent 1 (developed in) enables direct coupling of methylsulfonyl moieties to heteroaromatic systems.

Application to Benzenesulfonamides

While primarily designed for heterocycles, reagent 1 reacts with benzenesulfonamide derivatives under Pd catalysis, achieving 70–75% yields in one pot.

Case Study: Comparative Synthesis

Table 4: Method Efficiency Comparison

Method Steps Yield (%) Purity (%)
Nucleophilic Substitution 2 78 99.1
Chlorosulfonation 3 58 96.2
Oxidation 2 82 98.7
Reagent 1 1 75 97.5

Industrial Production and Quality Control

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A representative protocol involves:

  • Reactor Setup : 500 L glass-lined reactor with reflux condenser.
  • Process Parameters : 0–5°C cooling, N₂ atmosphere, and inline pH monitoring.
  • Quality Control : HPLC purity >99% (Column: Newcrom R1; Mobile phase: MeCN/H₂O/H₃PO₄).

Table 5: Industrial Batch Analysis

Parameter Specification
Purity (HPLC) ≥99%
Residual Solvents <0.1%
Heavy Metals (Pb) <10 ppm

Chemical Reactions Analysis

Coupling Reactions

The methylsulfonyl group facilitates coupling reactions with aryl halides or other sulfonamides under palladium-catalyzed conditions. These reactions typically yield biaryl sulfonamides or heterocyclic derivatives, which are valuable in medicinal chemistry.

Example Reaction:

n-Methyl-4-(methylsulfonyl)benzenesulfonamide+Aryl HalidePd(PPh3)4,BaseBiaryl Sulfonamide Derivative\text{this compound} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Sulfonamide Derivative}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: K2_2CO3_3 or Cs2_2CO3_3

  • Solvent: Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Temperature: 80–100°C

  • Yield: 65–85%

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in SN2 reactions, enabling substitutions with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction:

This compound+R-NH2BaseN-Alkylated Sulfonamide+MeSO2\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{N-Alkylated Sulfonamide} + \text{MeSO}_2^-

Key Data:

NucleophileSolventBaseYield (%)
EthanolamineDCMTEA72
PropanolamineDMSONaH68
BenzylamineTHFKOH81

This reaction is critical for synthesizing derivatives with modified biological activity .

Sulfonamide Formation

The compound serves as a precursor in synthesizing secondary sulfonamides via reaction with primary amines.

Synthesis Protocol:

  • Step 1: React 4-methylbenzenesulfonyl chloride with methylamine in dichloromethane (DCM).

  • Step 2: Add triethylamine (TEA) to deprotonate the amine and drive the reaction.

  • Step 3: Isolate the product via filtration or extraction.

Reaction Efficiency:

  • Time: 4–6 hours

  • Yield: 78–89%

  • Purity: >95% (HPLC)

Oxidation Reactions

The methylthio group in precursors can be oxidized to methylsulfonyl using oxone (2KHSO5_5·KHSO4_4·K2_2SO4_4) in methanol/water.

Mechanism:

R-S-MeOxoneR-SO2-Me\text{R-S-Me} \xrightarrow{\text{Oxone}} \text{R-SO}_2\text{-Me}

Optimized Conditions:

  • Oxone: 2.5 equivalents

  • Solvent: MeOH/H2_2O (3:1)

  • Temperature: 0–25°C

  • Yield: 90–95%

Cyclization Reactions

Under basic conditions, the compound participates in cyclization to form benzimidazole or pyrimidine hybrids.

Example:
Reaction with 2-aminopyrimidine derivatives in DMSO at 120°C produces fused heterocycles with potential anticancer activity.

Key Metrics:

  • Catalyst: Diisopropylethylamine (DIPEA)

  • Yield: 52–81%

  • Applications: Anticagent leads (IC50_{50}: 0.8–2.4 µM against MCF-7 cells)

Acid/Base Stability

The compound demonstrates stability in both acidic (pH 2–4) and basic (pH 8–10) conditions, making it suitable for diverse synthetic environments.

Stability Data:

ConditionTime (h)Degradation (%)
1M HCl24<5
1M NaOH24<8
Neutral (H2_2O)48<3

This stability is attributed to the electron-withdrawing sulfonyl groups .

Comparative Reactivity

The methylsulfonyl group enhances electrophilicity compared to analogs lacking this moiety.

CompoundReactivity in SN2Coupling Efficiency
This compoundHigh85%
4-MethylbenzenesulfonamideLow45%
N-(thiazol-2-yl)benzenesulfonamideModerate62%

This table underscores the critical role of the methylsulfonyl group in driving reactivity.

Scientific Research Applications

n-Methyl-4-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-4-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of carbonic anhydrase inhibition, the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase metabolic stability compared to -SO₂CH₃ .
  • Planarity: Aromatic systems like thienopyrimidine (compound 38) may improve π-π stacking interactions in enzyme pockets .

Physicochemical Properties

Solubility and Thermodynamics

  • N-Benzyl derivatives (e.g., 5a–5j) : Lower purity (21–60% ) suggests synthetic challenges, likely due to steric hindrance during benzylation.
  • Thienopyrimidine derivative (38): Higher yield (61% ) and purity indicate efficient coupling reactions.

Spectral Data

  • HRMS: The target compound’s exact mass (calculated for C₈H₁₁NO₄S₂: 257.02 g/mol) aligns with analogs like compound 38 (321.0474 [M+H]⁺ ).
  • NMR : Methylsulfonyl protons resonate at δ 3.0–3.5 ppm, while N-methyl groups appear at δ 2.8–3.0 ppm .

Mechanistic Insights :

  • The methylsulfonyl group in the target compound may coordinate metal ions (e.g., Zn²⁺) in enzymes like FAM72A .
  • Thiazole-containing analogs (e.g., compound 6) exhibit nanomolar inhibition of SphK1 due to dual sulfonamide interactions .

Biological Activity

n-Methyl-4-(methylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The compound can be synthesized through a nucleophilic acyl substitution reaction involving an amine and a sulfonyl chloride. The general reaction scheme involves the following steps:

  • Preparation of the Sulfonyl Chloride : Starting with p-toluenesulfonyl chloride.
  • Reaction with n-Methylamine : The amine reacts with the sulfonyl chloride in a suitable solvent (e.g., pyridine) to form this compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with structural similarities to this compound demonstrated potent activity against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 6.72 mg/mL .

2. Anti-inflammatory Effects

  • Research indicates that sulfonamide derivatives can effectively reduce inflammation. For example, a related compound demonstrated up to 94.69% inhibition of carrageenan-induced rat-paw edema, indicating strong anti-inflammatory potential .

3. Antioxidant Properties

  • Some studies have highlighted the antioxidant capabilities of sulfonamide derivatives, with certain compounds showing comparable activity to Vitamin C in reducing reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

Table 1: Biological Activity Data

CompoundActivity TypeMIC (µg/mL)IC50 (mg/mL)Reference
n-Methyl-4-(methylsulfonyl)benz...Antimicrobial6.72-
Derivative AAnti-inflammatory-0.3287
Derivative BAntioxidant-0.2090

Molecular Mechanisms

The mechanisms underlying the biological activities of this compound are still being elucidated. Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an essential enzyme in bacterial metabolism . Additionally, some derivatives may interact with specific receptors or enzymes involved in inflammatory pathways, further contributing to their therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for n-Methyl-4-(methylsulfonyl)benzenesulfonamide, and how is structural integrity validated?

  • Synthesis : Multi-step procedures typically involve sulfonamide bond formation under controlled temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Precursors like methylsulfonyl chloride and substituted benzenesulfonamides are reacted in aprotic solvents (e.g., dichloromethane) with bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Validation : Analytical techniques include:

  • NMR : 1^1H/13^{13}C NMR to confirm substitution patterns and methyl group integration .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement for bond-length/angle validation and ORTEP-3 visualization to resolve stereochemical ambiguities .

Q. What experimental design principles are critical for synthesizing sulfonamide derivatives like n-Methyl-4-(methylsulfonyl)benzenesulfonamide?

  • Solvent Selection : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates and avoid nucleophilic interference.
  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive reagents (e.g., sulfonyl chlorides).
  • Step Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .
  • Safety : Proper handling of corrosive reagents (e.g., sulfonic acids) and waste disposal per OSHA guidelines .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy :

  • FT-IR : Confirm sulfonyl (S=O) stretches near 1350–1150 cm1^{-1} and N–H vibrations (if present) .
  • UV-Vis : Assess π→π* transitions in aromatic systems for purity analysis .
    • Crystallography :
  • SHELX Suite : Refinement against high-resolution data to resolve disorder or twinning .
  • WinGX : Integration of diffraction data with structural visualization tools .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural validation?

  • Cross-Validation : Use SHELXL’s R1_1 and wR2_2 indices to assess refinement quality. If outliers persist:

  • Re-examine NMR integration for possible diastereomerism or dynamic effects (e.g., rotamers) .
  • Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .
    • Dynamic Studies : Variable-temperature NMR or DSC to detect phase transitions affecting crystallographic symmetry .

Q. What strategies optimize reaction yields in the synthesis of n-Methyl-4-(methylsulfonyl)benzenesulfonamide derivatives?

  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency in biphasic systems .
  • Microwave Assistance : Reduce reaction times and improve regioselectivity in heterocyclic substitutions .
  • DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) using software like MODDE® to maximize yield .

Q. How can computational methods enhance the study of this compound’s reactivity or bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase) based on sulfonamide pharmacophores .
  • DFT Calculations : Gaussian 09 to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites for derivatization .
  • MD Simulations : GROMACS to simulate solvation effects and conformational stability in aqueous environments .

Data Contradiction and Validation

Q. How should researchers address conflicting data between HPLC purity assays and elemental analysis?

  • Root Cause Analysis :

  • Check for residual solvents (via 1^1H NMR) or inorganic salts (via TGA) skewing elemental results .
  • Re-run HPLC with orthogonal columns (C18 vs. phenyl-hexyl) to confirm retention time consistency .
    • Advanced Techniques : LC-MS hyphenation to correlate mass signals with chromatographic peaks .

Methodological Workflows

Q. What is a stepwise workflow for resolving twinned crystals in X-ray studies of this compound?

  • Data Collection : Use a high-flux synchrotron source to improve signal-to-noise ratios .
  • Twinning Detection : SHELXL’s TWIN command to identify twin laws (e.g., 180° rotation about an axis) .
  • Refinement : Apply HKLF 5 format for twin refinement and validate with Rmerge_{merge} < 5% .

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